molecular formula C9H6F4O5S B13552040 Methyl 3-[(fluorosulfonyl)oxy]-5-(trifluoromethyl)benzoate

Methyl 3-[(fluorosulfonyl)oxy]-5-(trifluoromethyl)benzoate

Katalognummer: B13552040
Molekulargewicht: 302.20 g/mol
InChI-Schlüssel: ALFNYVQQAJCAKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-[(fluorosulfonyl)oxy]-5-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C9H6F4O5S. This compound is characterized by the presence of a fluorosulfonyl group and a trifluoromethyl group attached to a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(fluorosulfonyl)oxy]-5-(trifluoromethyl)benzoate typically involves the reaction of Methyl 3-(trifluoromethyl)benzoate with a fluorosulfonylating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorosulfonyl group. Common reagents used in this synthesis include fluorosulfonic acid or its derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-[(fluorosulfonyl)oxy]-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while reduction can produce an alcohol or alkane .

Wissenschaftliche Forschungsanwendungen

Methyl 3-[(fluorosulfonyl)oxy]-5-(trifluoromethyl)benzoate has several applications in scientific research:

Wirkmechanismus

The mechanism by which Methyl 3-[(fluorosulfonyl)oxy]-5-(trifluoromethyl)benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorosulfonyl group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 3-[(fluorosulfonyl)oxy]-5-(trifluoromethyl)benzoate is unique due to the presence of both the fluorosulfonyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased reactivity and enhanced lipophilicity, making it valuable in various research applications.

Eigenschaften

Molekularformel

C9H6F4O5S

Molekulargewicht

302.20 g/mol

IUPAC-Name

methyl 3-fluorosulfonyloxy-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C9H6F4O5S/c1-17-8(14)5-2-6(9(10,11)12)4-7(3-5)18-19(13,15)16/h2-4H,1H3

InChI-Schlüssel

ALFNYVQQAJCAKI-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=CC(=C1)OS(=O)(=O)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.